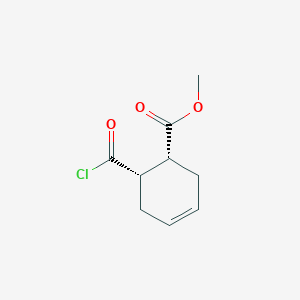
Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate, also known as MCCC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MCCC is a cyclohexene derivative that has a carbonyl group attached to it, making it a highly reactive compound.
科学研究应用
Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate has a wide range of potential applications in various fields of scientific research. One of the most promising applications of Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate is in the field of organic synthesis. Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate can be used as a starting material for the synthesis of various compounds, including natural products and pharmaceuticals. Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate can also be used as a reagent in the synthesis of other cyclohexene derivatives.
作用机制
The mechanism of action of Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate is not well understood. However, it is believed that Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate acts as an electrophile, reacting with nucleophiles such as amines and alcohols. This reaction leads to the formation of a covalent bond between Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate and the nucleophile, resulting in the formation of a new compound.
生化和生理效应
The biochemical and physiological effects of Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate are not well studied. However, it is believed that Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate can interact with various enzymes and proteins in the body, leading to changes in their structure and function. Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
One of the main advantages of using Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate in lab experiments is its high reactivity, which makes it a useful reagent in organic synthesis. However, the high reactivity of Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate also makes it a hazardous compound that requires careful handling and storage. Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate is also relatively expensive, which can limit its use in large-scale experiments.
未来方向
There are several future directions for the study of Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate. One of the most promising areas of research is the development of new synthetic routes for Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate and its derivatives. This can lead to the synthesis of new compounds with potential applications in various fields. Another area of research is the study of the mechanism of action of Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate and its interaction with various enzymes and proteins. This can provide valuable insights into the potential applications of Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate in medicine and other fields. Finally, the study of the toxicity and safety of Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate is also an important area of research that can help in the development of safe and effective drugs.
合成方法
The synthesis of Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate involves the reaction of cyclohexene with phosgene and methanol in the presence of a catalyst. This process leads to the formation of Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate, which is a white crystalline solid with a melting point of 80-82°C. The synthesis of Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate is a complex process that requires careful handling and expertise.
属性
CAS 编号 |
104265-86-3 |
|---|---|
产品名称 |
Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate |
分子式 |
C9H11ClO3 |
分子量 |
202.63 g/mol |
IUPAC 名称 |
methyl (1R,6S)-6-carbonochloridoylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C9H11ClO3/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-3,6-7H,4-5H2,1H3/t6-,7+/m0/s1 |
InChI 键 |
MWOSGKUVHHKVER-NKWVEPMBSA-N |
手性 SMILES |
COC(=O)[C@@H]1CC=CC[C@@H]1C(=O)Cl |
SMILES |
COC(=O)C1CC=CCC1C(=O)Cl |
规范 SMILES |
COC(=O)C1CC=CCC1C(=O)Cl |
同义词 |
3-Cyclohexene-1-carboxylic acid, 6-(chlorocarbonyl)-, methyl ester, (1R-cis)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



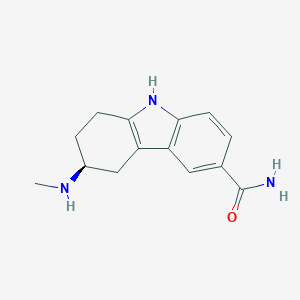
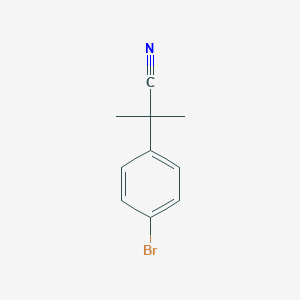
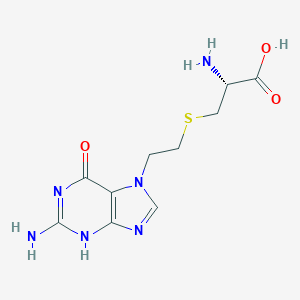
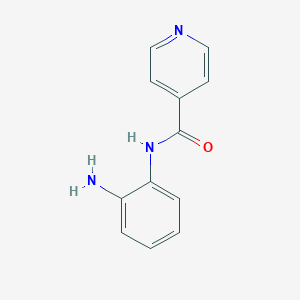
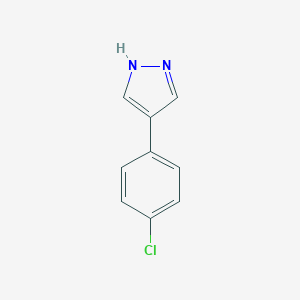
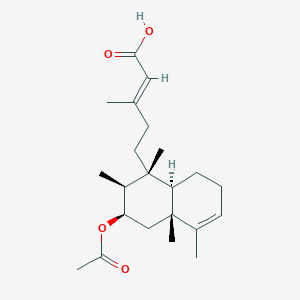
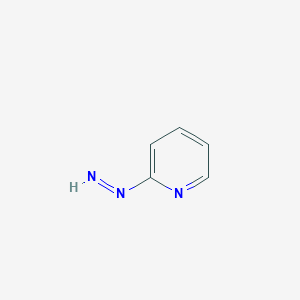
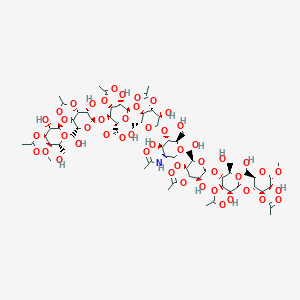
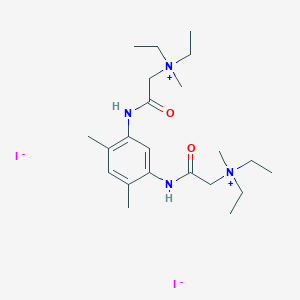
![9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-](/img/structure/B25340.png)
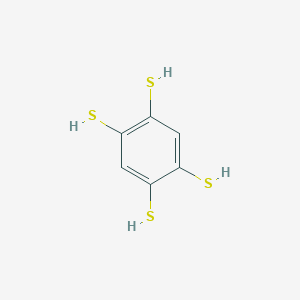
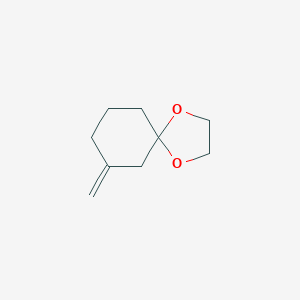
![5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane](/img/structure/B25349.png)
